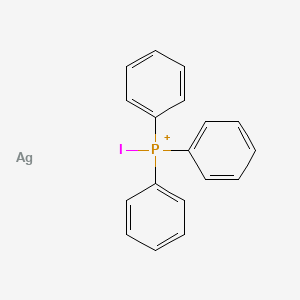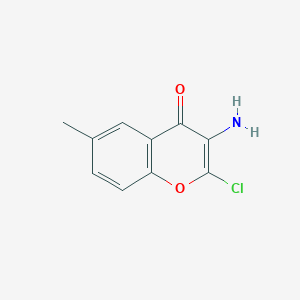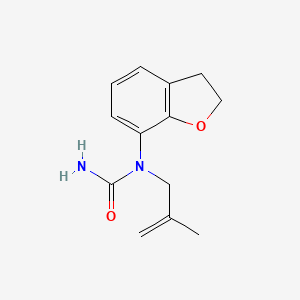![molecular formula C10H15BrO3 B14592093 (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 61543-63-3](/img/structure/B14592093.png)
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a brominated ethenyl group and a dioxaspirodecane ring system, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of an ethenyl group followed by the formation of the spirocyclic ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on an industrial scale.
化学反应分析
Types of Reactions
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom in the ethenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.
科学研究应用
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of other valuable chemicals.
作用机制
The mechanism of action of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated ethenyl group and the spirocyclic structure play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(7R,8R)-7-(1-chloroethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with a chlorine atom instead of bromine.
(7R,8R)-7-(1-fluoroethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with a fluorine atom instead of bromine.
(7R,8R)-7-(1-iodoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol lies in its specific brominated ethenyl group, which imparts distinct reactivity and properties compared to its halogenated analogs. This makes it particularly valuable in certain chemical transformations and applications where the bromine atom’s reactivity is advantageous.
属性
CAS 编号 |
61543-63-3 |
|---|---|
分子式 |
C10H15BrO3 |
分子量 |
263.13 g/mol |
IUPAC 名称 |
(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C10H15BrO3/c1-7(11)8-6-10(3-2-9(8)12)13-4-5-14-10/h8-9,12H,1-6H2/t8-,9+/m0/s1 |
InChI 键 |
MLOYCZWTYMKRDF-DTWKUNHWSA-N |
手性 SMILES |
C=C([C@@H]1CC2(CC[C@H]1O)OCCO2)Br |
规范 SMILES |
C=C(C1CC2(CCC1O)OCCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)


![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)

![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)

